molecular formula C10H18N4O B1492190 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine CAS No. 2098085-12-0

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Cat. No. B1492190
CAS RN: 2098085-12-0
M. Wt: 210.28 g/mol
InChI Key: QKMTUKNLEVRGFU-UHFFFAOYSA-N
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Description

The compound “6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes, forming the basis for several important molecules, such as uracil, thymine, and cytosine, which are essential components of nucleic acids .


Molecular Structure Analysis

The molecular structure would likely feature a pyrimidine ring, with an aminoethoxy group attached at the 6-position and a diethylamine group attached at the 4-position. The presence of these functional groups would likely impart certain chemical properties to the molecule, such as polarity and the ability to participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it might have some degree of solubility in polar solvents .

Scientific Research Applications

  • Photoredox Catalysis : A study by Ociepa, Turkowska, and Gryko (2018) explored the use of amines in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds via a metal-free photoredox strategy. This process, involving primary amine derivatives, is significant for synthesizing functionalized alkynes and (E)-alkenes, highlighting the versatility of amines in organic synthesis (Ociepa et al., 2018).

  • Nucleophilic Reactions : Research by Syadyaryavichyute and Vainilavichyus (1996) discussed the behavior of certain pyrimidine compounds with amines. They found specific reactions and substitutions that are pivotal for understanding the chemistry of pyrimidines, a class to which the compound belongs (Syadyaryavichyute & Vainilavichyus, 1996).

  • Epoxy-Amine Cross-Linked Materials : Woods and Vreugdenhil (2006) synthesized materials using sol–gel chemistry combined with epoxy-amine cross-linking reactions. These materials demonstrate continuous responsiveness to chemical environments, a property useful in advanced material applications (Woods & Vreugdenhil, 2006).

  • Redox Behavior of Aminopyrimidines : Raczynska, Kolczynska, and Stepniewski (2012) studied the effects of one-electron oxidation and reduction on 4-aminopyrimidine. Their findings help understand the redox behavior of pyrimidines, which is crucial for their applications in chemical and biological processes (Raczynska et al., 2012).

  • Hydrogen Bonding and Tautomerism in Pyrimidines : The work by Shagidullin et al. (2004) focused on the hydrogen bonding and tautomerism in aminopyrimidine-containing macrocycles. Their findings on amino-imine tautomerism and hydrogen bonding are significant for understanding the chemical behavior of pyrimidines (Shagidullin et al., 2004).

  • CO2 Capture Using Amine-impregnated Silicas : Sanz-Pérez et al. (2016) investigated the use of various amines impregnated on mesostructured silica for carbon dioxide capture. This study is relevant for environmental applications, especially in the field of gas capture and storage (Sanz-Pérez et al., 2016).

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its biological activity, optimizing its synthesis, or investigating its physical and chemical properties .

properties

IUPAC Name

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-14(4-2)9-7-10(13-8-12-9)15-6-5-11/h7-8H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMTUKNLEVRGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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